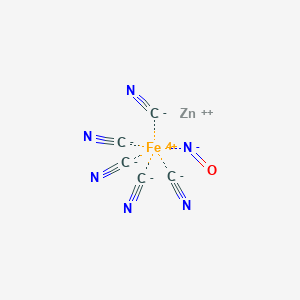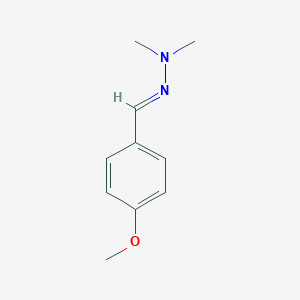
4-Methoxybenzaldehyde dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzaldehyde dimethylhydrazone (MBDMH) is a chemical compound that is widely used in scientific research. It is a hydrazone derivative that is synthesized from 4-methoxybenzaldehyde and dimethylhydrazine. MBDMH has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzaldehyde dimethylhydrazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism. This leads to a disruption of cellular processes and ultimately results in cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the reduction of inflammation in animal models. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxybenzaldehyde dimethylhydrazone has a number of advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methoxybenzaldehyde dimethylhydrazone. One area of interest is the development of new synthetic methods for producing the compound, which could help to reduce its cost and increase its availability. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of 4-Methoxybenzaldehyde dimethylhydrazone is typically carried out using a condensation reaction between 4-methoxybenzaldehyde and dimethylhydrazine. The reaction is usually conducted in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzaldehyde dimethylhydrazone has been used extensively in scientific research due to its unique properties. It is commonly used as a reagent in analytical chemistry for the detection and quantification of various compounds, including aldehydes and ketones. This compound has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit antibacterial, antifungal, and antitumor properties.
Eigenschaften
CAS-Nummer |
14371-13-2 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3/b11-8+ |
InChI-Schlüssel |
PVQPFXNCYNPSQL-DHZHZOJOSA-N |
Isomerische SMILES |
CN(C)/N=C/C1=CC=C(C=C1)OC |
SMILES |
CN(C)N=CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CN(C)N=CC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
14371-13-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



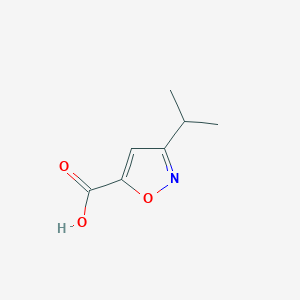
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
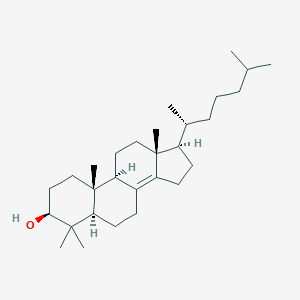
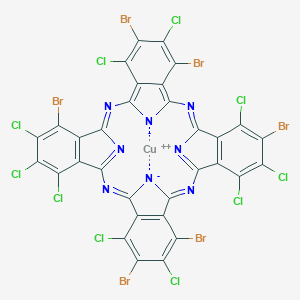
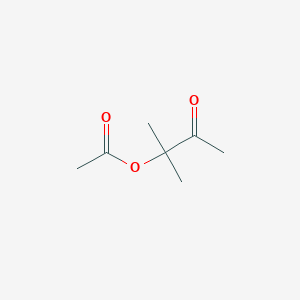
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
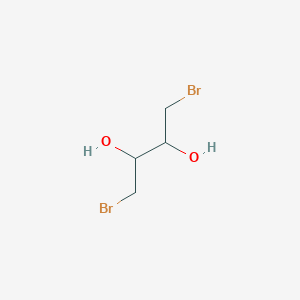
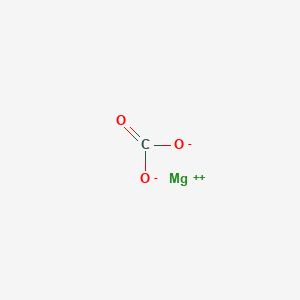

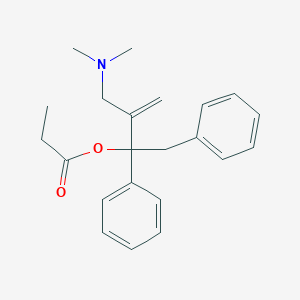
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)


